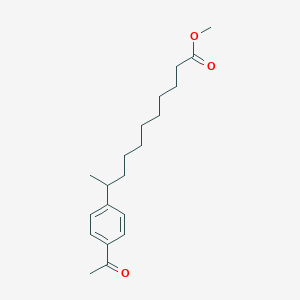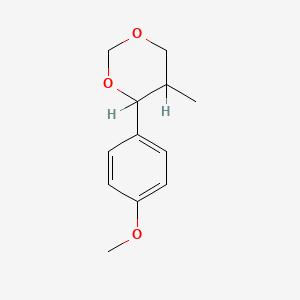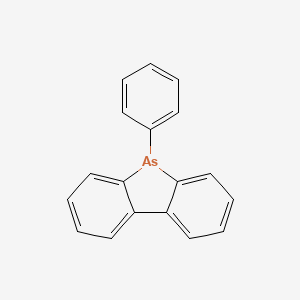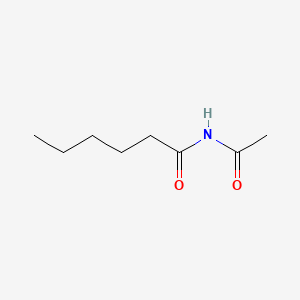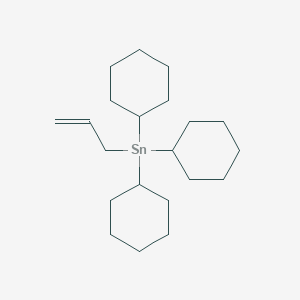![molecular formula C5H13NOS B14727582 1-[(2-Aminoethyl)sulfanyl]propan-2-ol CAS No. 6292-97-3](/img/structure/B14727582.png)
1-[(2-Aminoethyl)sulfanyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Aminoethyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C5H13NOS It is characterized by the presence of an aminoethyl group attached to a sulfanyl (thio) group, which is further connected to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol typically involves the reaction of 2-aminoethanethiol with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified thiol derivatives.
Substitution: Various substituted aminoethyl and sulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Aminoethyl)sulfanyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
- 3-[(2-Aminoethyl)sulfanyl]propan-1-ol
- 2,3-Dimercaptopropanol (Dimercaprol)
Comparison: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2,3-Dimercaptopropanol is primarily used as a chelating agent for heavy metal poisoning, this compound has broader applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
6292-97-3 |
|---|---|
Molekularformel |
C5H13NOS |
Molekulargewicht |
135.23 g/mol |
IUPAC-Name |
1-(2-aminoethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H13NOS/c1-5(7)4-8-3-2-6/h5,7H,2-4,6H2,1H3 |
InChI-Schlüssel |
ORHXBCMUOZNDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
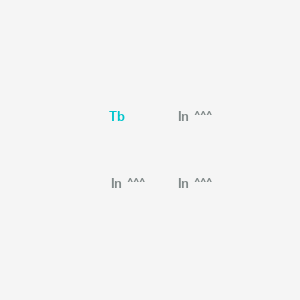
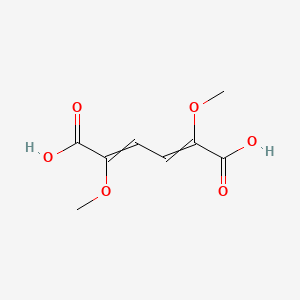
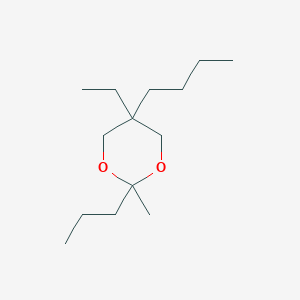

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
